molecular formula C10H6F3IN2O2 B12818478 2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole

2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole

Cat. No.: B12818478
M. Wt: 370.07 g/mol
InChI Key: UOHVTUQHAAEEAO-UHFFFAOYSA-N
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Description

2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole (CAS 2127096-37-9) is a high-value building block in organic synthesis, specifically designed for the construction of complex indole derivatives. This compound features a reactive iodine substituent and an electron-withdrawing nitro group on the indole scaffold, making it a versatile precursor for subsequent cross-coupling reactions and further functionalization to create targeted molecular structures . Its primary research value lies in medicinal chemistry, particularly in the development of potential bioactive agents. The indole core is a privileged scaffold in drug discovery, and derivatives based on this structure have shown significant promise in the research of targeted cancer therapies . The specific substitution pattern on this molecule is strategically chosen to facilitate its role as a key intermediate in the synthesis of compounds for probing protein-protein interactions, which are challenging yet attractive targets for therapeutic intervention . Furthermore, the 2,2,2-trifluoroethyl group on the indole nitrogen can be instrumental in optimizing the drug-like properties of final compounds, potentially influencing metabolic stability and selectivity . Researchers utilize this reagent in the exploration of novel inhibitors for targets such as menin-MLL, which plays a critical role in acute leukemias, underscoring its importance in early-stage oncological research . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6F3IN2O2

Molecular Weight

370.07 g/mol

IUPAC Name

2-iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole

InChI

InChI=1S/C10H6F3IN2O2/c11-10(12,13)5-15-7-2-1-3-8(16(17)18)6(7)4-9(15)14/h1-4H,5H2

InChI Key

UOHVTUQHAAEEAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2CC(F)(F)F)I)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 2-Iodoindole Core

  • Method: Directed ortho-metalation (DoM) followed by iodination is a common approach to introduce iodine selectively at the 2-position of the indole ring.
  • Procedure:
    • Protect the indole nitrogen if necessary (e.g., with phenylsulfonyl group) to prevent side reactions.
    • Treat the protected indole with a strong base such as n-butyllithium to lithiate at the 2-position.
    • Quench the lithiated intermediate with iodine to afford 2-iodoindole.
  • Notes:
    • Protection of the indole nitrogen enhances regioselectivity and yield.
    • Alternative methods include direct electrophilic iodination under controlled conditions, but DoM offers better selectivity.
  • Reference: The use of DoM for 2-iodoindole synthesis is well documented in indole chemistry literature.

Nitration at the 4-Position of Indole

  • Method: Electrophilic aromatic substitution using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
  • Procedure:
    • The 2-iodoindole is subjected to nitration under mild conditions to avoid over-nitration or decomposition.
    • The reaction is typically carried out at low temperature to favor substitution at the 4-position.
  • Notes:
    • The presence of the iodine substituent influences the regioselectivity, directing nitration to the 4-position.
    • Protection of the nitrogen may be necessary to prevent side reactions.
  • Reference: Nitration of halogenated indoles is a standard procedure in heterocyclic chemistry.

N-Trifluoroethylation of Indole Nitrogen

  • Method: Direct N-alkylation using electrophilic trifluoroethylating reagents, particularly 2,2,2-trifluoroethyl(mesityl)-iodonium triflate.
  • Procedure:
    • The nitrated 2-iodoindole is reacted with 2,2,2-trifluoroethyl(mesityl)-iodonium triflate in an aprotic solvent such as dichloromethane at room temperature.
    • Addition of a sterically hindered base like 2,6-di-tert-butylpyridine (DTBPy) helps suppress side reactions such as indole dimerization and N-trifluoroethylation of indoline byproducts.
    • Reaction times range from 10 minutes to a few hours depending on substrate and conditions.
  • Yields:
    • The trifluoroethylation step typically affords the N-substituted product in 31–94% yield depending on substituents on the indole ring.
  • Mechanistic Insights:
    • The reaction proceeds via electrophilic attack of the trifluoroethyl cation equivalent on the indole nitrogen.
    • DFT studies reveal that basic additives modulate the reaction pathway by neutralizing trifluoromethanesulfonic acid generated during the reaction, thus preventing side reactions.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Key Notes Typical Yield (%)
1 2-Iodination n-BuLi, I2, N-protected indole, low temperature Directed ortho-metalation for regioselectivity 70–90
2 Nitration HNO3 or HNO3/H2SO4 mixture, low temperature Selective nitration at C-4, avoid overreaction 60–85
3 N-Trifluoroethylation 2,2,2-Trifluoroethyl(mesityl)-iodonium triflate, DTBPy, CH2Cl2, rt Base additive critical to suppress side products 31–94

Additional Research Findings and Considerations

  • Functional Group Tolerance: The trifluoroethylation method tolerates various electron-withdrawing groups such as nitro, cyano, and halogens (Cl, Br, I), enabling the synthesis of diverse derivatives.
  • Side Reactions: Without base additives, trifluoromethanesulfonic acid formed during the reaction promotes indole dimerization and unwanted N-trifluoroethylation of indoline byproducts. Use of sterically hindered bases mitigates these issues.
  • Reaction Mechanism: Quantum chemical calculations support a metal-free electrophilic trifluoroethylation mechanism, highlighting the importance of reaction conditions in controlling selectivity.
  • Synthetic Utility: The trifluoroethylated indoles serve as valuable intermediates for further functionalization, including cross-coupling reactions due to the presence of halogen substituents.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Applications

  • Trifluoroethylation Reactions :
    The compound can undergo direct trifluoroethylation through C–H functionalization. A notable method involves using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate, which allows for efficient introduction of the trifluoroethyl group at the C3 position of indoles under mild conditions. This reaction has shown high functional group tolerance and yields, making it useful for synthesizing diverse indole derivatives .
  • Modification of Lead Compounds :
    The incorporation of trifluoroethyl groups is a common strategy to modify lead compounds in drug development. The presence of fluorinated groups can significantly alter the electronic properties and lipophilicity of molecules, enhancing their pharmacological profiles. This modification is particularly relevant in the design of new therapeutic agents .
  • Cross-Coupling Chemistry :
    Indoles bearing halogen substituents can be utilized in cross-coupling reactions, which are essential for constructing complex organic molecules. The trifluoroethylated derivatives can serve as building blocks for synthesizing more intricate structures with potential biological activity .

Biological Applications

  • Anticancer Activity :
    Preliminary studies have indicated that derivatives of 2-iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole exhibit promising anticancer properties. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar activities .
  • Antimicrobial Properties :
    The compound's derivatives have been evaluated for their antimicrobial activities. Studies suggest that modifications to the indole structure can enhance efficacy against specific bacterial strains, making them potential candidates for developing new antibiotics .
  • Drug-Likeness and ADME Properties :
    Evaluation of drug-like properties using tools such as SwissADME indicates favorable absorption characteristics for compounds derived from this compound. These assessments help predict the pharmacokinetic behavior of new compounds in biological systems .

Case Study 1: Trifluoroethylation Methodology

A study demonstrated an efficient method for trifluoroethylating indoles using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate. The reaction yielded various trifluoroethyl indoles with high selectivity and efficiency (84% yield). This methodology opens avenues for synthesizing structurally diverse compounds with potential medicinal applications .

Case Study 2: Anticancer Activity Assessment

Research conducted by the National Cancer Institute evaluated several indole derivatives for their anticancer potential. Compounds similar to this compound showed significant growth inhibition against human cancer cell lines, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Electronic Properties

The substituent positions and electronic effects critically influence reactivity, solubility, and biological activity. Key comparisons include:

Table 1: Substituent Comparison of Indole Derivatives
Compound Substituents Electronic Effects Notable Properties
2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole N1: CF₃CH₂; C2: I; C4: NO₂ Strong EWGs; ring deactivation High lipophilicity; reactive sites for cross-coupling
5-Fluoro-3-(triazolylethyl)-1H-indole C3: Triazole-ethyl; C5: F Moderate EWGs; H-bonding capability Antioxidant potential (e.g., ischemia treatment)
4,5,6,7-Tetrafluoroindole C4–C7: F₄ High electronegativity; ring deactivation Enhanced thermal stability; material applications
5-Methoxytryptamine () C5: OCH₃; side chain: NH₂CH₂CH₂ Electron-donating group (EDG); basic amino group Neurotransmitter analog; increased water solubility

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The target compound’s nitro and iodo groups create a highly deactivated indole core, contrasting with 5-methoxytryptamine’s EDG (methoxy) and basic side chain .
  • Lipophilicity: The trifluoroethyl group increases logP compared to aminoethyl groups in tryptamines, impacting membrane permeability and bioavailability.
  • Reactivity : The iodine atom enables cross-coupling reactions, a feature absent in fluorinated indoles () or simpler tryptamines .

Key Observations :

  • The target compound’s synthesis likely requires careful control of reaction conditions (e.g., nitration at C4 after trifluoroethyl introduction).
  • ’s click chemistry approach offers modularity for triazole derivatives, contrasting with the target’s reliance on electrophilic substitutions .

Reactivity and Functional Potential

  • Cross-Coupling : The C2 iodine supports palladium-catalyzed couplings, unlike fluorine in tetrafluoroindole .
  • Stability: The nitro group may render the compound sensitive to light or heat compared to non-nitro analogs.

Biological Activity

2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole is a synthetic compound belonging to the indole family, which has garnered interest due to its potential biological activities. The indole structure is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on available research findings and case studies.

The compound's molecular formula is C11H8F3N2O2IC_11H_8F_3N_2O_2I, and it features a complex structure that contributes to its biological activity. The presence of the trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Protein Interactions : Similar compounds have shown the ability to inhibit protein-protein interactions crucial for cancer cell proliferation. For instance, modifications on the indole nitrogen can significantly affect cellular activity and selectivity towards specific cancer cell types .
  • Antioxidant Properties : Indoles are known to exhibit antioxidant activities that may protect cells from oxidative stress, a common pathway in cancer development.

Biological Activity Data

Recent studies have focused on the compound's cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to its biological activity:

Cell LineIC50 (µM)Mechanism of Action
MLL-AF9 Leukemia Cells0.55Inhibition of menin-MLL interaction
Human Breast CarcinomaTBDPotential DNA alkylation agent
Other Tumor CellsTBDAntioxidant activity and apoptosis induction

Case Studies

  • Leukemia Models : In a study examining menin inhibitors for MLL leukemia, compounds structurally similar to this compound demonstrated significant inhibition of cell proliferation at submicromolar concentrations. The lead compound showed an IC50 value of 0.55 µM against MLL-AF9 cells, indicating strong potential for therapeutic applications .
  • Antitumor Activity : Another investigation into indole derivatives highlighted their ability to act as DNA bifunctional alkylating agents. These compounds exhibited cytotoxicity against human leukemia cells and showed promising results in xenograft models .
  • Inflammatory Models : The compound's structural analogs have been evaluated for anti-inflammatory properties in animal models. Results indicated that certain substitutions could enhance anti-inflammatory effects while maintaining low cytotoxicity .

Q & A

Q. How should collaborative teams design multi-step syntheses to minimize intermediate degradation?

  • Methodology : Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR). Use flow chemistry for exothermic steps (e.g., nitration) to improve control. Share raw data via cloud platforms (e.g., LabArchives) to align reproducibility checks .

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